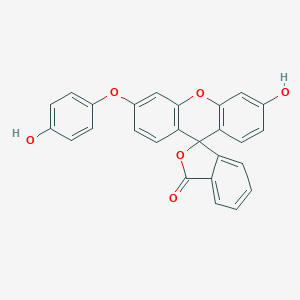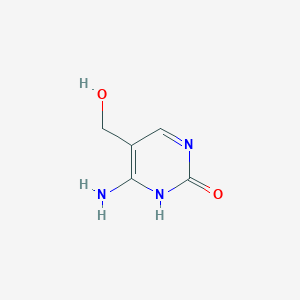
5-Hydroxymethylcytosine
Vue d'ensemble
Description
Synthesis Analysis
The development of a new phosphoramidite building block allows efficient synthesis of (5-HOMe)dC containing DNA. Key steps of the synthesis are a palladium-catalyzed formylation and the simultaneous protection of a hydroxyl and amino group as a cyclic carbamate .Molecular Structure Analysis
5hmC is mainly distributed in transcriptionally active regions coincident with open chromatin and permissive histone modifications . The genomic distributions of 5hmC in 19 human tissues derived from ten organ systems have been characterized .Chemical Reactions Analysis
A new base-resolution method for measuring 5hmC combines peroxotungstate-mediated oxidation and sequencing analysis .Physical And Chemical Properties Analysis
5hmC is preferentially enriched on tissue-specific gene bodies and enhancers . The genomic distributions of 5hmC in 19 human tissues derived from ten organ systems have been characterized .Applications De Recherche Scientifique
Biomarker for Cancer Detection
5-hmC serves as a potential biomarker in cancer diagnostics. Studies have shown that 5-hmC modifications in cell-free DNA (cfDNA) can be used to detect lung cancer with high sensitivity and specificity . This application is particularly promising for early-stage diagnosis, where traditional methods may not be as effective.
Epigenetic Profiling
The profiling of 5-hmC on a genome-wide scale can aid in understanding the epigenetic landscape of cancer. It helps in identifying cancer-specific epigenetic events and contributes to the detection of novel identifiers for cancer subtypes . This application is crucial for the development of new diagnostic and prognostic tools.
Neurological Research
5-hmC is abundant in brain tissue, particularly in regions associated with higher cognitive functions. Research suggests that 5-hmC may play a role in brain development and function, making it a significant area of study in neurological disorders .
Lineage Tracing
5-hmC profiling can act as a lineage tracer, helping to clarify the roles of various cells during development. This application is valuable in developmental biology and understanding the progression of diseases at the cellular level .
Cancer Treatment and Drug Targets
The study of 5-hmC has implications for cancer treatment. Certain metabolic components can influence the levels of 5-hmC in cells, which in turn can affect the efficacy of anti-cancer treatments through epigenetic modulation . This opens up new avenues for pharmaceutical intervention.
Understanding Tumor Evolution
Aberrant 5-hmC patterns can assist in studying intratumoral heterogeneity, which contributes to cancer invasiveness and metastatic potential. This application is vital for developing strategies to combat tumor evolution and drug resistance .
Immuno-detection Techniques
Commercially available antibodies specific for 5-hmC enable its detection in DNA through techniques like dot-blotting and immunohistochemistry (IHC). This application is essential for research that requires the localization and quantification of 5-hmC in tissues .
Mécanisme D'action
Target of Action
5-Hydroxymethylcytosine (5hmC) primarily targets DNA, specifically the cytosine bases within the DNA sequence . It is an oxidized form of 5-methylcytosine (5mC), a well-known epigenetic mark in the mammalian genome . The primary role of 5hmC is to regulate gene expression, affecting cellular processes such as proliferation and differentiation .
Mode of Action
5hmC is generated from 5mC by the action of Ten-eleven translocation (TET) enzymes . This conversion is part of an oxidation-based pathway . The presence of 5hmC in the DNA sequence can influence the transcriptional activity of genes . It is suggested that 5hmC may be involved in active DNA demethylation .
Biochemical Pathways
The biochemical pathway involving 5hmC is the DNA methylation pathway . In this pathway, cytosines in CpG dinucleotides are methylated to form 5mC, which can then be oxidized to form 5hmC . This process is facilitated by TET enzymes, which are 2-oxoglutarate-dependent dioxygenases .
Pharmacokinetics
It is known that the levels of 5hmc in the genome can be influenced by various factors, including the presence and level of 5mc, tet enzymes, and other cofactors .
Result of Action
The presence of 5hmC in the genome has been associated with changes in gene expression . It has been observed that 5hmC levels are tissue-specific and can influence the expression of tissue-specific functional genes . Furthermore, aberrant levels of 5hmC have been associated with the development of tumors .
Action Environment
Environmental factors can influence the action of 5hmC. For instance, exposure to exogenous chemicals, stress, altered diet, and exercise have all been associated with variations in 5hmC levels in the brain . Moreover, the presence and level of 5mC, TET enzymes, and other cofactors in the cellular environment can influence the production of 5hmC .
Safety and Hazards
Orientations Futures
The results provide an extensive 5hmC map across diverse human tissue types that suggests a potential role of 5hmC in tissue-specific development . This could facilitate future studies of DNA demethylation in pathogenesis and the development of 5hmC as biomarkers . The 5hmC signatures in circulating cell-free DNA could serve as diagnostic biomarkers for human cancers .
Propriétés
IUPAC Name |
6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNIFSIEDRLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149990 | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethylcytosine | |
CAS RN |
1123-95-1 | |
| Record name | 5-(Hydroxymethyl)cytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYLCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD2RLN1NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



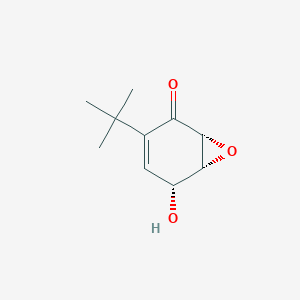

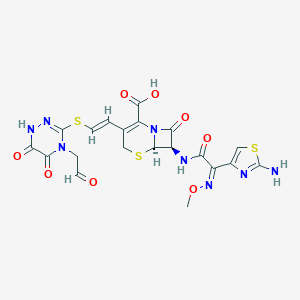
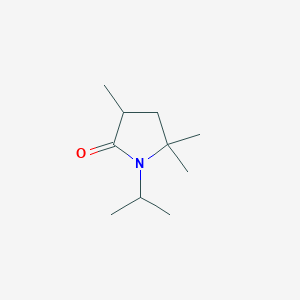
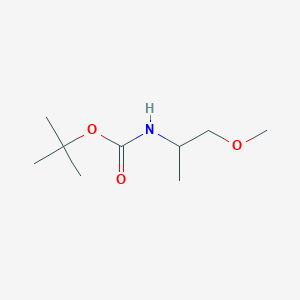
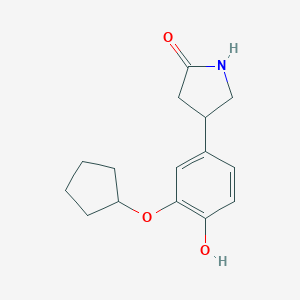
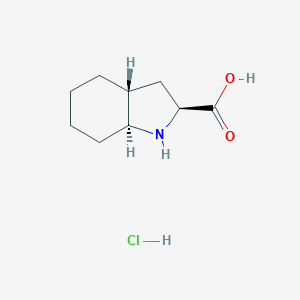
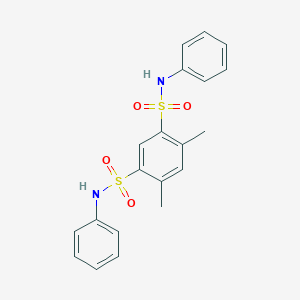
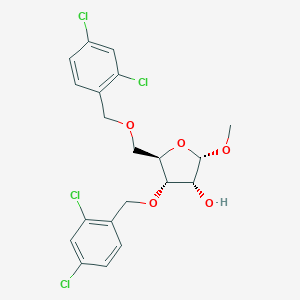


![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
